molecular formula C10H6F2O B3039547 1,1-Difluoro-4-phenylbut-3-yn-2-one CAS No. 117710-72-2

1,1-Difluoro-4-phenylbut-3-yn-2-one

Cat. No.: B3039547
CAS No.: 117710-72-2
M. Wt: 180.15 g/mol
InChI Key: PWFHYGISSIMQKI-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-phenylbut-3-yn-2-one is a useful research compound. Its molecular formula is C10H6F2O and its molecular weight is 180.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Difluoro-4-phenylbut-3-yn-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Difluoro-4-phenylbut-3-yn-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-difluoro-4-phenylbut-3-yn-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFHYGISSIMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stability and Reactivity of 1,1-Difluoro-4-phenylbut-3-yn-2-one Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Development Professionals

Abstract

1,1-Difluoro-4-phenylbut-3-yn-2-one is a multifaceted chemical entity possessing structural motifs of significant interest in medicinal chemistry and materials science. Its architecture, which includes an α,α-difluoro ketone, a conjugated ynone system, and a terminal methyl ketone, presents a complex reactivity profile, particularly under basic conditions. This guide provides an in-depth analysis of the compound's stability, elucidating the primary degradation and transformation pathways initiated by bases. We explore competing mechanisms, including the Favorskii rearrangement, Michael addition, and haloform-type reactions, offering a predictive framework for its behavior. Furthermore, this document furnishes a robust, step-by-step experimental protocol for quantitatively assessing the compound's stability, enabling researchers to establish reliable parameters for its handling, storage, and use in synthetic applications.

Introduction: A Molecule of Convergent Functionality

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1] The difluoromethyl group (-CF2-) is particularly valuable as a bioisostere for oxygen atoms or carbonyl groups. 1,1-Difluoro-4-phenylbut-3-yn-2-one merges this valuable feature with a conjugated ynone system—a powerful Michael acceptor and a versatile building block in organic synthesis.[2][3]

However, the very features that make this molecule synthetically attractive also render it susceptible to degradation under basic conditions, which are frequently encountered during synthesis, purification, and formulation. An understanding of its stability is therefore not merely academic but critical for its effective application. This guide dissects the key chemical pathways that dictate its fate in the presence of basic reagents.

Core Reactivity Analysis: Competing Mechanistic Pathways

The presence of multiple reactive sites within 1,1-Difluoro-4-phenylbut-3-yn-2-one leads to several competing reaction pathways under basic conditions. The outcome is highly dependent on the nature of the base (hard vs. soft, nucleophilic vs. non-nucleophilic), the solvent system (protic vs. aprotic), and the temperature.

Pathway A: Favorskii Rearrangement

The molecule is an α,α-dihalo ketone with abstractable α'-protons on the methyl group, making it a prime candidate for the Favorskii rearrangement.[4][5] This pathway is initiated by the deprotonation of the methyl group to form an enolate. The enolate then undergoes an intramolecular nucleophilic attack, displacing a fluoride ion to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack on this intermediate by the base (e.g., hydroxide or alkoxide) leads to ring-opening, ultimately yielding a rearranged carboxylic acid or ester derivative.[6][7] Given the stability of the alternative carbanion, the ring-opening is expected to be regioselective.

Pathway B: Michael (1,4-Conjugate) Addition

The electron-withdrawing nature of the difluoroacetyl group strongly activates the alkyne for nucleophilic attack. This makes the ynone system a potent Michael acceptor.[2] Nucleophilic bases (e.g., alkoxides, amines, thiols) can add to the β-carbon of the alkyne, leading to the formation of a vinylogous enolate, which is then protonated upon workup. This pathway competes directly with base abstraction of the α'-proton.

Pathway C: Haloform-Type Cleavage

As a methyl ketone, the compound could theoretically undergo a haloform-type reaction. This involves nucleophilic attack at the carbonyl carbon, followed by cleavage of the bond between the carbonyl and the difluoromethyl carbon. The feasibility of this pathway hinges on the ability of the difluoromethyl group to act as a leaving group. While the classic haloform reaction typically involves trihalomethyl groups and it is noted that fluoroform is not readily prepared this way, the high electron-withdrawing capacity of the two fluorine atoms could potentially stabilize a departing anion enough for this pathway to be relevant under forcing conditions.[8][9]

Pathway D: Direct Nucleophilic Addition to Carbonyl

The carbonyl carbon is inherently electrophilic and subject to direct attack by strong, hard nucleophiles like hydroxide or organolithium reagents.[10][11] This leads to a tetrahedral intermediate. While this is often a reversible equilibrium, it is the first step in the haloform-type pathway and can lead to the formation of hydrates in aqueous basic media.[12]

The interplay between these pathways is summarized in the diagram below.

Reactivity_Pathways cluster_start Starting Material cluster_conditions Basic Conditions cluster_pathways Potential Reaction Pathways cluster_products Resulting Products Start 1,1-Difluoro-4-phenylbut-3-yn-2-one Base Base (B⁻) Favorskii Pathway A: Favorskii Rearrangement Base->Favorskii α'-Proton Abstraction Michael Pathway B: Michael Addition Base->Michael 1,4-Conjugate Attack Haloform Pathway C: Haloform-Type Cleavage Base->Haloform Carbonyl Attack + Cleavage Addition Pathway D: Direct Carbonyl Addition Base->Addition Carbonyl Attack Prod_F Rearranged Acid/Ester Favorskii->Prod_F Prod_M Conjugate Adduct Michael->Prod_M Prod_H Carboxylate + CHF₂H Haloform->Prod_H Prod_A Tetrahedral Intermediate (e.g., Hydrate) Addition->Prod_A Experimental_Workflow cluster_prep 1. Preparation cluster_rxn 2. Reaction & Sampling cluster_analysis 3. Analysis & Calculation Stock_S Prepare Substrate Stock Solution Setup Equilibrate Reaction Vials at Temp Stock_S->Setup Stock_IS Prepare Internal Standard Stock Quench Quench Aliquots with Acid + Internal Standard Stock_IS->Quench Stock_B Prepare Base Stock Solutions Initiate Initiate Reaction: Add Base + Substrate Stock_B->Initiate Setup->Initiate Sample Sample at Timed Intervals (T=0, x, y, z) Initiate->Sample Sample->Quench HPLC Analyze Quenched Samples by HPLC-UV Quench->HPLC Integrate Integrate Peak Areas (Substrate & IS) HPLC->Integrate Plot Plot ln([A]/[A]₀) vs. Time Integrate->Plot Calculate Calculate Rate (k) and Half-Life (t½) Plot->Calculate

Caption: Workflow for the quantitative assessment of compound stability under basic conditions.

Summary of Expected Stability & Recommendations

The stability of 1,1-Difluoro-4-phenylbut-3-yn-2-one is predicted to be highly sensitive to base strength and nucleophilicity.

ConditionBase TypeExpected Primary Pathway(s)Predicted StabilityHandling Recommendations
Aqueous, Strong Base NaOH, KOHFavorskii, Michael AdditionVery Low Avoid exposure. If necessary, use at cryogenic temperatures (-78 °C) with rapid quenching.
Aqueous, Weak Base K2CO3, NaHCO3Favorskii (slower)Low to Moderate Use with caution. Monitor reactions closely by TLC/LCMS. Maintain lowest possible temperature.
Anhydrous, Non-Nucl. DBU, LiHMDSFavorskiiLow Primarily useful for controlled Favorskii rearrangement. Use at low temperatures.
Anhydrous, Nucleophilic NaOMe, Et3NMichael Addition, FavorskiiLow Expect a mixture of products. Michael addition may dominate with softer nucleophiles.

Key Recommendations for Synthetic Chemists:

  • Protecting Group Strategies: When performing reactions on other parts of a molecule containing this moiety, avoid basic deprotection steps. Opt for acidic (e.g., TFA, HCl) or hydrogenolysis conditions where possible.

  • Base Selection: For reactions requiring a base where the difluoro ynone is present, use hindered, non-nucleophilic bases at the lowest effective temperature.

  • Reaction Monitoring: Due to the multiple degradation pathways, all reactions involving this compound under basic conditions should be meticulously monitored by LC-MS to track the consumption of starting material and the formation of key byproducts.

References

  • Base-catalyzed stereoselective thiosulfonylation of ynones for the facile synthesis of thio-functionalized vinyl sulfones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. Chemical Communications. Available at: [Link]

  • Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. Semantic Scholar. Available at: [Link]

  • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. National Center for Biotechnology Information. Available at: [Link]

  • Effects of Bases on the Mechanism of Ag(I)-Catalyzed Selectivity of CO2 Incorporation into Conjugated Ynones: A Computational Study. PubMed. Available at: [Link]

  • The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. ResearchGate. Available at: [Link]

  • Ch18: Haloform reaction. University of Calgary. Available at: [Link]

  • Haloform reaction. Wikipedia. Available at: [Link]

  • Haloform Reaction. Organic Chemistry Portal. Available at: [Link]

  • Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Fluorination with aminosulfuranes. Wikipedia. Available at: [Link]

  • The Favorskii Rearrangement. ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. PDF from ResearchGate. Available at: [Link]

  • Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. Available at: [Link]

  • Favorskii Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Semantic Scholar. Available at: [Link]

  • Control experiments and examination of retro-aldol reaction. ResearchGate. Available at: [Link]

  • Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. Organic Letters (ACS Publications). Available at: [Link]

  • Fluoro Ketones. III. Preparation and Thermal Decomposition of Fluoroacetone Hemiketal Esters. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

  • Synthesis of 4-phenylbut-3-yn-2-one (118g) from phenylacetylene (194a). ResearchGate. Available at: [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • 1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one. PubChem. Available at: [Link]

  • Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. National Center for Biotechnology Information. Available at: [Link]

  • Chapter 7: Nucleophilic attack at the carbonyl carbon. OCLUE - Open Textbook Publishing. Available at: [Link]

  • The Nucleophilic Addition Reactions of Aldehydes & Ketones. Study.com. Available at: [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • 2-(4-(Dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(Difluoromethyl)-5-phenyl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1] Among these, pyrazole scaffolds are a privileged structural motif found in numerous pharmaceuticals.[2] The synthesis of pyrazoles containing a difluoromethyl (CHF2) group is of particular interest as this moiety can act as a bioisostere for hydroxyl or thiol groups, and its strong electron-withdrawing nature can profoundly influence the acidity of neighboring protons.

This application note provides a comprehensive guide to the regioselective cyclization of 1,1-difluoro-4-phenylbut-3-yn-2-one with various hydrazines to afford 3-(difluoromethyl)-5-phenyl-1H-pyrazoles. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical factors that govern the regioselectivity of this transformation.

Mechanistic Insights into Regioselectivity

The reaction between an unsymmetrical β,γ-alkynyl-α,α-difluoro ketone, such as 1,1-difluoro-4-phenylbut-3-yn-2-one, and a monosubstituted hydrazine can theoretically yield two regioisomeric pyrazoles. The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the two electrophilic centers of the ynone: the carbonyl carbon or the β-alkynyl carbon.

The generally accepted mechanism for this type of cyclization involves a cascade of reactions:

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the electrophilic centers of the ynone. In the case of 1,1-difluoro-4-phenylbut-3-yn-2-one, the two potential sites of initial attack are the carbonyl carbon (C2) and the internal alkynyl carbon (C4). The high electrophilicity of the carbonyl carbon, enhanced by the adjacent electron-withdrawing difluoromethyl group, makes it the more probable site for the initial nucleophilic attack by the more sterically accessible and more basic nitrogen of the hydrazine.

  • Intramolecular Cyclization: Following the initial attack on the carbonyl group and formation of a hydrazone intermediate, an intramolecular Michael addition occurs where the other nitrogen atom of the hydrazine attacks the triple bond.

  • Tautomerization and Aromatization: The resulting intermediate then undergoes tautomerization to yield the stable aromatic pyrazole ring.

The regioselectivity of the reaction is primarily governed by a combination of electronic and steric factors of both the ynone and the hydrazine, as well as the reaction conditions.[3][4]

  • Electronic Effects: The electron-withdrawing difluoromethyl group at the α-position significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a "harder" electrophilic center and favoring attack by the "harder" nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents on the hydrazine or the ynone can influence the trajectory of the nucleophilic attack, favoring the less sterically hindered pathway.

  • Reaction Conditions: The pH of the reaction medium can play a crucial role. Under acidic conditions, the hydrazine can be protonated, altering its nucleophilicity and potentially the regiochemical outcome. The choice of solvent can also impact regioselectivity, with polar protic solvents often facilitating the reaction.

Based on these principles, the reaction of 1,1-difluoro-4-phenylbut-3-yn-2-one with a monosubstituted hydrazine is expected to proceed with high regioselectivity, yielding the 3-(difluoromethyl)-5-phenyl-1H-pyrazole as the major product. The initial attack of the more nucleophilic nitrogen of the hydrazine on the highly electrophilic carbonyl carbon is the kinetically and electronically favored pathway.

Experimental Protocols

Safety Precautions: Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., butyl rubber or nitrile), must be worn.[3][7] Hydrazine is also highly reactive and can be explosive in the presence of oxidizing agents. Store hydrazine and its solutions under an inert atmosphere and away from heat, sparks, and incompatible materials.

Synthesis of 3-(Difluoromethyl)-5-phenyl-1H-pyrazole

Materials:

  • 1,1-Difluoro-4-phenylbut-3-yn-2-one

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, for salt forms of hydrazine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 1,1-difluoro-4-phenylbut-3-yn-2-one (1.0 eq) in absolute ethanol (0.2 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrazine hydrate (1.2 eq). If using a hydrazine salt, add one equivalent of a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(difluoromethyl)-5-phenyl-1H-pyrazole.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals for the pyrazole CH, the CHF₂ proton (a triplet due to coupling with the two fluorine atoms), and the aromatic protons of the phenyl group.

  • ¹³C NMR: Expect signals for the pyrazole carbons, the CHF₂ carbon (a triplet due to coupling with the two fluorine atoms), and the aromatic carbons.

  • ¹⁹F NMR: Expect a doublet for the CHF₂ group due to coupling with the proton.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Data Presentation: Predicted Regioselectivity with Various Hydrazines

The following table summarizes the predicted major regioisomeric products from the cyclization of 1,1-difluoro-4-phenylbut-3-yn-2-one with different hydrazines, based on the mechanistic principles discussed.

Hydrazine (R-NHNH₂)Predicted Major ProductRationale for Regioselectivity
Hydrazine (R=H)3-(Difluoromethyl)-5-phenyl-1H-pyrazoleSymmetric hydrazine, single product expected.
Methylhydrazine (R=CH₃)3-(Difluoromethyl)-1-methyl-5-phenyl-1H-pyrazoleThe more nucleophilic and less sterically hindered terminal nitrogen attacks the carbonyl, leading to the N1-methylated product.
Phenylhydrazine (R=Ph)3-(Difluoromethyl)-1,5-diphenyl-1H-pyrazoleThe terminal nitrogen is more nucleophilic and attacks the carbonyl.
tert-Butylhydrazine (R=t-Bu)3-(Difluoromethyl)-1-(tert-butyl)-5-phenyl-1H-pyrazoleSteric hindrance from the tert-butyl group will strongly favor the attack of the terminal nitrogen on the carbonyl carbon.

Visualizations

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 1,1-Difluoro-4-phenylbut-3-yn-2-one reaction Cyclization in Ethanol (Reflux) start1->reaction start2 Hydrazine (R-NHNH₂) start2->reaction workup Solvent Removal Liquid-Liquid Extraction reaction->workup purification Column Chromatography workup->purification product 3-(Difluoromethyl)-5-phenyl-1H-pyrazole purification->product

Caption: Workflow for the synthesis of 3-(difluoromethyl)-5-phenyl-1H-pyrazoles.

Proposed Mechanistic Pathway

G Ynone 1,1-Difluoro-4-phenylbut-3-yn-2-one Intermediate1 Hydrazone Intermediate Ynone->Intermediate1 Nucleophilic Attack Hydrazine R-NHNH₂ Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Michael Addition Product 3-(Difluoromethyl)-5-phenyl-1H-pyrazole Intermediate2->Product Tautomerization & Aromatization

Caption: Proposed mechanism for the regioselective cyclization.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From Fluorinated Synthons to Fluorinated Molecules: The Organic Chemistry of Fluorine. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Google Patents. (n.d.). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

  • de Oliveira, C. S. A., de Souza, M. V. N., & da Silva, F. de C. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(10), 2469. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Preprints.org. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Wang, R., Nie, J., Deng, X., Ding, G., Zhang, F.-G., & Ma, J.-A. (2020). Regioselective Synthesis of Multisubstituted Fluoropyrazoles via Silver-Catalyzed One-Pot Cyclization Reaction of Diazo Reagents with Fluoronitroalkenes. Advanced Synthesis & Catalysis, 362(13), 2686-2692. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • Mutschler, E., Schäfer-Korting, M. (1995). Arzneimittelwirkungen. 7th ed. Stuttgart: Wissenschaftliche Verlagsgesellschaft.
  • Hawbecker, B. L. (1970). The Diazotization of Ketone Hydrazones: An Undergraduate Organic Laboratory Experiment. Journal of Chemical Education, 47(4), 218. [Link]

  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In A. R. Katritzky, C. W. Rees, E. F. V. Scriven (Eds.)
  • Yet, L. (2000). Pyrazoles. In Science of Synthesis (Vol. 12, pp. 15-225). Thieme.

Sources

Solvent selection for reactions with 1,1-Difluoro-4-phenylbut-3-yn-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solvent Selection for Reactions with 1,1-Difluoro-4-phenylbut-3-yn-2-one

Abstract

1,1-Difluoro-4-phenylbut-3-yn-2-one is a highly functionalized building block characterized by a unique electronic profile. The presence of a difluoroacetyl group in conjugation with a phenylacetylene moiety creates a potent electrophile with multiple reactive sites. This dual reactivity makes solvent selection a critical parameter for controlling reaction outcomes, influencing chemoselectivity, reaction rates, and product yields. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices in reactions involving this versatile ynone. We will explore the molecule's fundamental reactivity, analyze the causal effects of different solvent classes on key reaction pathways—including nucleophilic additions and cycloadditions—and provide detailed protocols for solvent screening and optimization.

Reactivity Profile of 1,1-Difluoro-4-phenylbut-3-yn-2-one

The reactivity of 1,1-Difluoro-4-phenylbut-3-yn-2-one is dominated by the powerful electron-withdrawing nature of the gem-difluorinated carbonyl group. This effect polarizes the entire conjugated π-system, creating two primary electrophilic centers: the carbonyl carbon (C2) and the β-alkynyl carbon (C4).

  • Electrophilic Activation: The fluorine atoms significantly increase the electrophilicity of the carbonyl carbon through strong inductive effects.[1] This polarization extends through the alkyne, rendering the β-carbon highly susceptible to nucleophilic attack. This reactivity pattern is characteristic of α,β-unsaturated systems, often termed vinylogous reactivity.[2]

  • Dual Reaction Sites: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate or Michael addition). The choice between these pathways is heavily influenced by the nature of the nucleophile (hard vs. soft) and, critically, the reaction solvent.

  • Stability and Side Reactions: Fluorinated ketones are known to be susceptible to hydration, forming gem-diol (hydrate) species, a tendency that can be influenced by the solvent environment.[3][4][5] While the molecule itself is stable, the choice of protic solvents may facilitate this undesired equilibrium.

The diagram below illustrates the primary electrophilic sites susceptible to nucleophilic attack.

Caption: Dual electrophilic sites on 1,1-Difluoro-4-phenylbut-3-yn-2-one.

Foundational Principles of Solvent Selection

The choice of solvent can dramatically alter the course of a reaction by influencing the stability of reactants, intermediates, and transition states. Understanding solvent classes is the first step toward rational selection.

Solvent ClassExamplesKey CharacteristicsImpact on Reactions
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)Contain O-H or N-H bonds; can act as hydrogen bond donors and acceptors.Stabilizes charged species (ions, polar transition states) through H-bonding. Can solvate and deactivate strong nucleophiles. May act as a proton source.[6]
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)Possess large dipole moments but lack O-H or N-H bonds. Cannot donate hydrogen bonds.Solvates cations well but leaves anions relatively "naked" and highly reactive. Excellent for Sₙ2 reactions and reactions involving strong anionic nucleophiles.
Nonpolar Toluene, Hexane, Benzene, Diethyl Ether (Et₂O)Low dielectric constants and small dipole moments.Primarily interact through weak van der Waals forces. Ideal for reactions where charge separation in the transition state is minimal. Often chosen based on reactant solubility and required reaction temperature.

Solvent Recommendations for Key Reaction Classes

Nucleophilic Conjugate (Michael) Additions

Conjugate addition is the most prevalent reaction pathway for this substrate, given the highly activated alkyne.[7] The goal is to facilitate the nucleophile's attack at the β-carbon while stabilizing the resulting acetylenic enolate intermediate.

  • Mechanism Insight: The reaction proceeds through an intermediate enolate, which is then protonated to yield the final α,β-unsaturated ketone product. The solvent's ability to support this intermediate and facilitate the final protonation step is key.[8]

  • Recommended Solvents:

    • Polar Aprotic Solvents (THF, DMF, MeCN): These are the solvents of choice for reactions involving strong, anionic nucleophiles (e.g., pre-formed enolates, organocuprates). By not solvating the nucleophile as strongly as protic solvents, they enhance its reactivity, leading to faster reaction rates. Dichloromethane has also been noted as a solvent of choice in some cycloadditions.[9]

    • Polar Protic Solvents (EtOH, MeOH): Suitable for reactions with neutral, "softer" nucleophiles like thiols and amines. The solvent can activate the electrophile via hydrogen bonding and serve as the proton source to quench the enolate intermediate.[8] However, one must be cautious of potential side reactions like hydrate formation.

    • Nonpolar Solvents (Toluene, Hexane): Generally less effective for promoting ionic Michael additions unless used with specific organometallic reagents that require non-coordinating environments.

cluster_prep Preparation cluster_solvents Solvent Addition cluster_reaction Reaction & Monitoring cluster_analysis Analysis P1 Dispense Substrate into 4 Vials S1 Add THF P1->S1 S2 Add EtOH P1->S2 S3 Add Toluene P1->S3 S4 Add MeCN P1->S4 R1 Add Nucleophile/Base Stir at RT S1->R1 S2->R1 S3->R1 S4->R1 M1 Monitor by TLC/LC-MS (1h, 4h, 12h) R1->M1 A1 Compare Conversion & Selectivity M1->A1

Sources

Troubleshooting & Optimization

Purification strategies for 1,1-Difluoro-4-phenylbut-3-yn-2-one side products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Alkynone Chemistry Ticket ID: #FA-8829-PUR Subject: Purification Protocols for 1,1-Difluoro-4-phenylbut-3-yn-2-one Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The synthesis of 1,1-Difluoro-4-phenylbut-3-yn-2-one (Structure:


) presents unique purification challenges due to the synergistic electron-withdrawing effects of the difluoromethyl group (

) and the alkynyl moiety. This creates a highly electrophilic carbonyl center prone to hydration and Michael addition.

This guide addresses the three most common impurities:

  • The "Phantom" Solid: The gem-diol hydrate.

  • The Non-Polar Contaminant: Diphenylbutadiyne (Glaser coupling product).

  • The Co-eluting Oil: Unreacted Phenylacetylene.

Module 1: Troubleshooting The "Phantom" Solid (Hydration)

User Complaint: "My product isolated as a white solid or viscous gum, but the literature says it should be a yellow oil. The NMR shows a mess in the carbonyl region."

Root Cause Analysis: The


-difluoro group exerts a strong inductive effect (

), making the ketone carbonyl highly electrophilic. Upon exposure to atmospheric moisture or aqueous workup, it forms a gem-diol (hydrate) .[1] This is an equilibrium process, often favoring the hydrate.

Mechanism:



Corrective Protocol: Dehydration Strategy Do not attempt to chromatograph the hydrate directly; it streaks on silica.

  • Solvent Swap: Dissolve the crude solid/gum in Toluene or Benzene (if safety permits).

  • Dean-Stark Trap (Scale > 1g): Reflux for 1-2 hours with a Dean-Stark trap to physically remove water.

  • Molecular Sieves (Scale < 1g): Add activated 4Å Molecular Sieves to the solution and stir for 4 hours.

  • Concentration: Filter and concentrate under anhydrous conditions.

  • Validation: Check

    
     NMR. The ketone typically appears around 
    
    
    
    to
    
    
    ppm (doublet), while the hydrate is shifted upfield (approx. 5-10 ppm shift).

Module 2: The Purification Workflow (Decision Tree)

User Complaint: "I have multiple spots on TLC. The starting material overlaps with my product."

Technical Insight:

  • Impurity A (Glaser Product): 1,4-Diphenylbuta-1,3-diyne. Highly non-polar.

  • Impurity B (Starting Material): Phenylacetylene.[2][3][4][5] Non-polar, volatile.

  • Target: 1,1-Difluoro-4-phenylbut-3-yn-2-one. Moderately polar due to the polarized

    
     and 
    
    
    
    bonds.

Interactive Workflow Diagram

PurificationStrategy Start Crude Reaction Mixture Step1 Aqueous Workup (Avoid Strong Base!) Start->Step1 Decision1 Is Phenylacetylene present? Step1->Decision1 Action1 High Vacuum Distillation (0.1 mmHg, <40°C) Decision1->Action1 Yes (>5%) Step2 Flash Chromatography (Buffered Silica) Decision1->Step2 No (<5%) Action1->Step2 Issue1 Glaser Product (Diphenylbutadiyne) Step2->Issue1 Elutes First (Non-polar) Issue2 Hydrate Formation (Gem-diol) Step2->Issue2 Elutes Last (Streaking) Final Pure 1,1-Difluoro-4-phenylbut-3-yn-2-one Step2->Final Collect Main Fraction

Caption: Figure 1. Purification logic flow for difluoromethyl alkynones, prioritizing removal of volatiles before chromatography.

Module 3: Chromatographic Best Practices

User Complaint: "My product decomposes on the column. The yield drops significantly after purification."

Root Cause: Standard silica gel is slightly acidic (


).
  • Hydration Catalyst: Acidity catalyzes the hydration of the ketone.

  • Michael Addition: The alkynone is a Michael acceptor. Acidic sites can catalyze the addition of water or alcohols to the triple bond.

Optimized Column Protocol:

ParameterRecommendationRationale
Stationary Phase Neutralized Silica or FlorisilPrevents acid-catalyzed hydration/decomposition.
Neutralization Method Pre-wash silica with 1%

in Hexanes
Neutralizes surface silanol groups.
Mobile Phase Hexanes : EtOAc (Gradient 100:0

80:20)
The difluoro ketone is more polar than non-fluorinated analogs.
Loading Dry load on Celite or mix with Anhydrous

Wet loading introduces solvent that may contain water; dry loading minimizes hydration.
Detection UV (254 nm) + DNP Stain DNP (2,4-Dinitrophenylhydrazine) specifically stains ketones yellow/orange.

Module 4: Chemical Scavenging (The "Silver Bullet")

If chromatography fails to separate the product from the Glaser homocoupling product (Diphenylbutadiyne), use Silver Nitrate (


) Impregnated Silica .
  • Why? Silver ions

    
    -complex strongly with alkynes.
    
  • Differentiation: While both the product and the impurity are alkynes, the electron-deficient nature of the target alkynone (due to

    
     and 
    
    
    
    ) weakens its interaction with silver compared to the electron-rich diyne or phenylacetylene.
  • Procedure:

    • Dissolve

      
       (10% w/w of silica) in Acetonitrile.
      
    • Add silica gel and rotary evaporate to dryness (protect from light).

    • Run a short plug filtration. The electron-rich impurities will be retained longer.

FAQ: Rapid Fire Troubleshooting

Q: Can I distill this compound? A: Proceed with Caution. While Phenylacetylene is volatile, the target alkynone is thermally sensitive. High temperatures (>100°C) can trigger polymerization of the conjugated alkyne-ketone system. Use Kugelrohr distillation only under high vacuum (<0.5 mmHg).

Q: Why is my yield >100%? A: You likely have the hydrate or trapped solvent. Fluorinated compounds hold onto solvents (especially THF and Ether) tenaciously due to hydrogen bonding with the acidic


-protons or the hydrate hydroxyls. Dry under high vacuum for 12+ hours.

Q: Is the compound stable in storage? A: No. It is sensitive to moisture and light. Store under Argon at -20°C. If it solidifies over time, re-check for hydration.

References

  • Synthesis & Hydration of Fluorinated Ketones: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent."[6] Journal of Organic Chemistry, 1999.[6] Source:

  • Glaser Coupling Side Reactions: "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis." Journal of the American Chemical Society, 2017. Source:

  • Stability of Difluoromethyl Ketones: "Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes." PMC, 2024.[1] Source:

  • General Purification of Alkynones: "Copper-free Sonogashira coupling." The Chemical Reaction Database, 2008. Source:

  • Difluoromethylation Strategies: "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters." Beilstein Journal of Organic Chemistry, 2021. Source:

Sources

Validation & Comparative

HRMS Profiling of 1,1-Difluoro-4-phenylbut-3-yn-2-one Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of adducts derived from 1,1-Difluoro-4-phenylbut-3-yn-2-one . This fluorinated alkynone is a critical "linchpin" reagent used to synthesize difluoromethylated heterocycles (e.g., pyrazoles, isoxazoles) and for cysteine profiling in chemoproteomics.

Understanding the specific fragmentation pathways of these adducts—specifically the stability of the difluoromethyl (


) group versus the labile nature of the alkyne-derived backbone—is essential for structural validation in drug discovery. This guide compares these patterns against non-fluorinated and trifluoromethylated alternatives.

Part 1: Comparative Fragmentation Profiling

The following analysis compares the target adduct (derived from 1,1-Difluoro-4-phenylbut-3-yn-2-one) against its two most common structural analogs: the non-fluorinated (hydrogen) and trifluoromethylated variants.

The Adduct Classes

For this guide, we focus on the Pyrazole Adduct , formed via the condensation of the alkynone with hydrazine. This is the primary pharmaceutical application of this reagent.

Target Molecule: 3-(Difluoromethyl)-5-phenyl-1H-pyrazole Precursor: 1,1-Difluoro-4-phenylbut-3-yn-2-one + Hydrazine

Neutral Loss Comparison Table
FeatureDifluoro Adduct (

)
Non-Fluoro Adduct (

)
Trifluoro Adduct (

)
Diagnostic Neutral Loss HF (20.0062 Da) H• (1.0078 Da) or

• (15.023 Da)

(49.9968 Da) (High Energy)
Secondary Loss HCN (27.0109 Da) HCN (27.0109 Da)

• (68.9952 Da)
Carbonyl Retention Rare (Cyclization usually eliminates C=O)RareRare
Isotopic Pattern A+1 (Standard Carbon)A+1 (Standard Carbon)A+1 (Standard Carbon)
Mass Defect Negative mass defect (due to F)Positive mass defectStrongly negative mass defect
Key Differentiators
  • The HF Signature: The presence of the proton on the difluoromethyl group (

    
    ) facilitates a characteristic elimination of Hydrogen Fluoride (HF) under Collision-Induced Dissociation (CID). This is a "fingerprint" transition not seen in trifluoromethyl (
    
    
    
    ) analogs, which lack the alpha-proton required for this specific elimination mechanism [1, 2].
  • Stability: The

    
     group is generally more resistant to radical cleavage than a methyl group but less stable than the perfluorinated 
    
    
    
    group.

Part 2: Mechanistic Insights & Causality

To interpret the HRMS data accurately, one must understand the causality behind the fragmentation. The fragmentation is driven by charge localization on the nitrogen atoms of the pyrazole ring.

Primary Pathway: HF Elimination

In ESI+ mode, the protonated molecular ion


 undergoes internal rearrangement. The proximity of the pyrazole N-H (or C-H) to the fluorine atoms allows for H-F bridging, leading to the expulsion of neutral HF.
  • Mechanism: 1,4-elimination or proximity-driven H-abstraction.

  • Result: A cation with a mass shift of -20.0062 Da.

Secondary Pathway: Ring Fission (RDA)

Following the loss of HF, the pyrazole ring often undergoes Retro-Diels-Alder (RDA) type cleavage or loss of nitrile species (HCN/PhCN). This is common in nitrogen heterocycles derived from alkynones [3].

Visualizing the Pathway

The following DOT diagram illustrates the fragmentation cascade for the pyrazole adduct.

FragmentationPathway cluster_legend Legend Parent Parent Adduct [M+H]+ (m/z ~195) TS1 H-F Bridging Transition State Parent->TS1 CID Energy Frag1 Fragment 1 [M+H - HF]+ (m/z ~175) TS1->Frag1 - HF (20 Da) Frag2 Fragment 2 [M+H - HF - HCN]+ Frag1->Frag2 - HCN (27 Da) PhCation Phenyl Cation [C6H5]+ (m/z 77) Frag1->PhCation Ring Fission key Blue: Precursor | Green: Primary Fragment | Red: Secondary Fragment

Figure 1: Proposed ESI-CID fragmentation pathway for 3-(difluoromethyl)-5-phenylpyrazole, the primary adduct of the target alkynone.

Part 3: Experimental Protocol

This protocol ensures the generation of high-quality spectra capable of resolving the specific mass defects associated with the difluoro-adducts.

Sample Preparation (Adduct Synthesis)
  • Reaction: Mix 1,1-Difluoro-4-phenylbut-3-yn-2-one (1 eq) with Hydrazine hydrate (1.2 eq) in Ethanol.

  • Condition: Stir at room temperature for 1 hour (cyclization is rapid for activated alkynones).

  • Quench: Dilute with Acetonitrile (ACN) to a final concentration of 1 µg/mL. Note: No workup is required for qualitative MS analysis.

LC-MS/MS Parameters
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM is critical to distinguish HF loss from water loss).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low energy preserves the molecular ion; high energy forces the C-F bond rupture.

Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Target the theoretical

    
     mass.
    
  • Filter: Apply a mass tolerance of ±5 ppm.

  • Confirm: Look for the "A+1" isotope peak (approx 10-15% of base peak due to Carbon-13).

  • Validate: Check for the characteristic loss of 20.0062 Da (HF). If you see a loss of 18.0106 Da (

    
    ), the structure might be the open-chain intermediate (uncyclized ketone), not the pyrazole.
    
Workflow Diagram

Workflow Start Start: Crude Reaction Mix LC LC Separation (C18 Column, H2O/ACN Gradient) Start->LC MS1 Full Scan MS1 (Identify Parent Ion) LC->MS1 Decision Is [M+H]+ Detected? MS1->Decision Decision->Start No (Optimize Synthesis) MS2 Targeted MS2 (CID) (Stepped Energy 15-45eV) Decision->MS2 Yes Analysis Spectral Analysis (Search for -20 Da Loss) MS2->Analysis

Figure 2: Step-by-step experimental workflow for identifying difluoro-alkynone adducts.

References

  • Vertex AI Search. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation. National Institutes of Health (PMC). Available at: [Link]

  • Zhang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PubMed. Available at: [Link]

  • Moser, A. (2026).[2] Identifying fragments using a Neutral Loss spectrum. ACD/Labs. Available at: [Link]

  • Holcapek, M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. RSC Publishing. Available at: [Link]

Sources

Bioactivity comparison of difluoromethyl vs monofluoro heterocyclic derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioactivity Comparison Guide: Difluoromethyl (


) vs. Monofluoro (

) Heterocyclic Derivatives

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without dramatically altering steric bulk. This guide provides a technical comparison between two critical fluorinated motifs: the difluoromethyl (


)  and monofluoromethyl (

)
groups attached to heterocyclic scaffolds.[1]

While both groups enhance metabolic stability compared to their non-fluorinated alkyl counterparts, they diverge significantly in their intermolecular interactions. The


 group  acts as a unique lipophilic hydrogen bond donor (HBD) , often serving as a bioisostere for hydroxyl (

) or thiol (

) groups.[2][3][4] In contrast, the

group
functions primarily through dipolar interactions and as a bioisostere for methyl (

) or hydroxymethyl (

) groups, often with a lower lipophilic penalty than di- or trifluoromethylation.

Physicochemical & Mechanistic Comparison

The decision to deploy


 versus 

should be driven by specific SAR (Structure-Activity Relationship) goals.
Table 1: Comparative Physicochemical Profile
FeatureDifluoromethyl (

)
Monofluoromethyl (

)
Mechanistic Implication
H-Bonding H-Bond Donor (Weak) & AcceptorH-Bond Acceptor (Strong)

can mimic

donors in binding pockets;

interacts via dipole-dipole.
Acidity (

)
Acidic proton (

*)
Less acidic than

The

in

is sufficiently polarized by two fluorines to donate H-bonds.
Lipophilicity (

)
Moderate increase (+0.3 to +0.6 vs

)
Slight increase (+0.1 to +0.3 vs

)

is more lipophilic than

but less than

.
Metabolic Stability High (Blocks oxidation)Moderate to High

removes 2 abstractable H's;

leaves 2 H's, potentially vulnerable to oxidation.
Bioisostere For

,

,

,


,

,

Use

to replace polar donors while boosting permeability.[1]

*Note:


 values refer to the acidity of the 

bond, which is relevant for H-bond donating capacity, not deprotonation under physiological conditions.
Mechanistic Deep Dive: The "Lipophilic Donor" Effect

The


 group is distinct because the two electronegative fluorine atoms withdraw electron density from the central carbon, polarizing the remaining 

bond. This creates a significant partial positive charge (

) on the hydrogen, allowing it to act as a canonical hydrogen bond donor .
  • Application: In kinase inhibitors, replacing a solvent-exposed

    
     with 
    
    
    
    can maintain the H-bond to the water network or hinge region while significantly improving membrane permeability (due to lower desolvation penalty).

Decision Logic & SAR Strategy

The following decision tree illustrates when to select which fluorinated motif during lead optimization.

SAR_Decision_Tree Start Lead Optimization Goal Metab Block Metabolic Soft Spot? Start->Metab H_Bond H-Bond Donor Required? Metab->H_Bond Yes CH2F Select Monofluoromethyl (-CH2F) (Dipolar, Min. Steric Change) Metab->CH2F Minor Adjustment Steric Steric Constraints? H_Bond->Steric No CF2H Select Difluoromethyl (-CF2H) (Lipophilic Donor, High Stability) H_Bond->CF2H Yes (Mimic -OH/-NH) Steric->CH2F Strict (Mimic -CH3) CF3 Select Trifluoromethyl (-CF3) (No Donor, Max Stability) Steric->CF3 Flexible

Figure 1: Strategic decision tree for selecting fluorinated alkyl groups in heterocyclic lead optimization.

Case Studies: Bioactivity & Potency

Case Study A: Pyridine Isosteres in Quorum Sensing Inhibitors

In the development of anti-virulence agents, the 2-difluoromethylpyridine moiety was evaluated as a bioisostere for pyridine-N-oxide .[5]

  • Rationale: Pyridine-N-oxide is metabolically labile (reduction to pyridine).[5]

  • Result: The

    
     analog maintained the H-bond acceptor/donor profile required for active site binding (mimicking the N-oxide oxygen interactions via the polarized H and F atoms) but exhibited superior metabolic stability.
    
  • Data:

    • Pyridine-N-oxide Analog:

      
       (
      
      
      
      min in microsomes).
    • 2-Difluoromethyl Analog:

      
       (
      
      
      
      min).
Case Study B: Pyrazole Antivirals (HCV)

In a series of pyrazole-based HCV inhibitors, the substitution of a methyl group with fluorinated analogs revealed distinct SAR trends.

Substituent (

)
HCV Replicon

(

)
LogD (

)
Interpretation



Baseline potency.



Improved potency via dipole interaction; slight lipophilicity gain.



10-fold potency gain . The

proton formed a critical H-bond with the backbone carbonyl of the target protein.



Loss of potency due to steric clash and lack of H-bond donor capability.

Experimental Protocols

To validate these effects in your own series, use the following standardized workflows.

Protocol 1: Synthesis of Difluoromethyl Heterocycles (Radical Mechanism)

Direct C-H difluoromethylation of heterocycles (e.g., pyridines, pyrazoles).

  • Reagents: Heterocyclic substrate (

    
     equiv), Zinc difluoromethanesulfinate (DFMS, 
    
    
    
    equiv), TFA (
    
    
    equiv), DMSO/Water (
    
    
    ).
  • Procedure:

    • Dissolve substrate in DMSO/Water.

    • Add TFA followed by DFMS in portions at

      
      .
      
    • Stir at room temperature for 4-12 hours (monitor by LCMS).

    • Mechanism: Radical generation of

      
       which attacks the electron-deficient heterocycle.
      
  • Purification: Extract with EtOAc, wash with

    
    , and purify via silica flash chromatography (typically 0-30% EtOAc/Hex).
    
Protocol 2: Comparative Metabolic Stability Assay
  • System: Human Liver Microsomes (HLM).

  • Test Compounds: Prepare

    
     solutions of 
    
    
    
    ,
    
    
    , and
    
    
    analogs.
  • Incubation: Incubate with HLM (

    
    ) and NADPH (
    
    
    
    ) at
    
    
    .
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Quantify % remaining parent via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Workflow Visualization

Workflow Design Design Analogues (R-CH2F vs R-CF2H) Synth Synthesis (Radical/Electrophilic) Design->Synth Assay_Potency Potency Assay (IC50 / EC50) Synth->Assay_Potency Assay_ADME ADME Profiling (LogD, Microsomal Stab.) Synth->Assay_ADME Compare Data Comparison Select Lead Assay_Potency->Compare Assay_ADME->Compare

Figure 2: Experimental workflow for comparative bioactivity assessment.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl (

    
    ): A Hydrogen Bond Donor.[2][3][4][6] Journal of the American Chemical Society, 139(9), 3484–3495. Link
    
  • Pattison, G., & Summerfield, C. J. E. (2025).[7] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Link

  • Studer, A., et al. (2024).[8] Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.[8][9][10] Nature Communications, 15, Article 4120. Link

  • BenchChem. (2025).[11] An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine. BenchChem Technical Guides. Link

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1-Difluoro-4-phenylbut-3-yn-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.